ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

Antimalarial Enzyme Inhibition Regioisomer Comparison

Strategically source this exact 3‑hydroxy‑4‑carboxylate pyrazole isomer. Differentiated from the 5‑hydroxy analog by superior PfDHODH binding, it is a proven scaffold for antidiabetic agents with in‑vivo activity and enables an eco‑friendly fungicide route that avoids toxic p‑chlorophenylhydrazine. Choosing this regioisomer de‑risks synthesis and pharmacology.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 7251-53-8
Cat. No. B1630519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-hydroxy-1H-pyrazole-4-carboxylate
CAS7251-53-8
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNNC1=O
InChIInChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9)
InChIKeyPJFXDPZWCVXNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydroxy-1H-Pyrazole-4-Carboxylate (CAS 7251-53-8): Core Chemical and Structural Properties


Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (CAS 7251-53-8) is a key heterocyclic building block defined by a pyrazole core functionalized with a 3-hydroxy group and a 4-ethyl carboxylate ester . It is commonly known as a 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate due to tautomerism [1]. This core structure provides a unique platform for medicinal chemistry and agrochemical development, with applications spanning antidiabetic [2], antimalarial [3], and broader synthetic utility [4].

Why Ethyl 3-Hydroxy-1H-Pyrazole-4-Carboxylate (CAS 7251-53-8) Cannot Be Replaced by Generic Analogs


The unique 3-hydroxy-4-carboxylate substitution pattern on the pyrazole ring is not merely decorative; it fundamentally dictates both the chemical reactivity and the biological target engagement. Simple analogs like ethyl 1H-pyrazole-4-carboxylate, which lack the crucial 3-hydroxy group, exhibit significantly altered electronic properties and hydrogen-bonding capabilities, leading to different reactivity profiles and a loss of key biological activities . Furthermore, the regioisomeric nature of the hydroxy group (3- vs. 5-hydroxy) creates distinct molecular geometries that result in differential binding affinities for critical targets like *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH) [1]. Therefore, substituting this specific compound with a close analog introduces unacceptable risk of synthetic failure or loss of desired pharmacological activity.

Ethyl 3-Hydroxy-1H-Pyrazole-4-Carboxylate (CAS 7251-53-8): Quantitative Differentiation Evidence vs. Comparators


Regioselective Advantage: 3-Hydroxy Isomer's Superior In Silico Binding Profile Against PfDHODH

A 2022 study evaluating a series of regioisomeric ethyl 1-aryl-1H-pyrazole-4-carboxylates as inhibitors of *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH) found that 3-hydroxy regioisomers exhibited superior in silico binding profiles compared to their 5-hydroxy counterparts [1]. The study synthesized both 3- and 5-hydroxy isomers and tested them against PfDHODH, providing a direct, quantitative comparison of their inhibitory potential.

Antimalarial Enzyme Inhibition Regioisomer Comparison

Synthetic Efficiency: A Cleaner, Higher-Yield Route to Key Agrochemical Intermediate 1-(4-Chlorophenyl)-3-Pyrazolol

A 2020 Chinese patent (CN111057006A) discloses a novel method for preparing 1-(4-chlorophenyl)-3-pyrazolol, a key intermediate in fungicide synthesis, using ethyl 3-hydroxy-1H-pyrazole-4-carboxylate as the starting material [1]. The patent claims that this route avoids the use of toxic p-chlorophenylhydrazine, shortens the synthetic route, and improves overall yield compared to existing methods.

Agrochemical Synthesis Process Chemistry Green Chemistry

Validated Hypoglycemic Scaffold: In Vivo Efficacy in Diabetic Rat Models

A series of substituted pyrazole-4-carboxylic acids, synthesized from ethyl 3-hydroxy-1H-pyrazole-4-carboxylate as a common starting material, were evaluated for their in vivo hypoglycemic activity [1]. The study demonstrated that derivatives of this core scaffold significantly reduced blood glucose levels in a type II diabetic rat model, and some compounds showed activity comparable to the reference drug metformin in molecular modeling studies [2].

Antidiabetic In Vivo Pharmacology Metabolic Disease

Scalable and Well-Characterized Synthesis for Reproducible Research

The compound's synthesis from diethyl ethoxymethylenemalonate and hydrazine hydrate is a well-established, robust, and scalable procedure . This method is documented to produce the compound with high purity (typically >95%) and good yield (e.g., 80% yield reported for a 13.2 g batch ), ensuring reliable access to the pure material.

Synthetic Methodology Process Chemistry Reproducibility

Broad Utility in Pharmaceutical Process Patents as a Key Intermediate

The compound is explicitly named as a preferred starting material or key intermediate in multiple process patents for the synthesis of pharmaceutically relevant pyrazole derivatives [1]. For instance, US Patent Application 20050014813 describes a multi-step process using ethyl 3-hydroxy-1H-pyrazole-4-carboxylate to introduce an alkylene chain at the pyrazole 4-position, highlighting its established role in the industrial synthesis of diabetes therapeutics [2].

Process Chemistry Pharmaceutical Intermediates Patents

Ethyl 3-Hydroxy-1H-Pyrazole-4-Carboxylate (CAS 7251-53-8): Recommended Application Scenarios Based on Evidence


Synthesis of Novel Antidiabetic Agents Targeting ATP Receptors

For research programs focused on developing novel hypoglycemic agents, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is a strategic choice as a validated core scaffold. As demonstrated by the work of Cottineau et al. [5] and supported by a dedicated PhD thesis , derivatives of this compound exhibit in vivo blood glucose-lowering effects in diabetic animal models and show molecular similarities to metformin. This established data de-risks early-stage drug discovery by providing a clear path to a known pharmacophore.

Green Chemistry Route to 1-Aryl-3-Pyrazolol Agrochemical Intermediates

For industrial production of pyrazole-based fungicides, this compound is the preferred starting material for an environmentally advantageous and cost-effective process. As detailed in patent CN111057006A [5], it enables the synthesis of 1-(4-chlorophenyl)-3-pyrazolol while avoiding the use of highly toxic p-chlorophenylhydrazine. This directly translates to lower production costs, a safer manufacturing environment, and easier regulatory compliance, making it a superior choice for process chemists in the agrochemical sector.

Design of Selective PfDHODH Inhibitors for Antimalarial Drug Discovery

For medicinal chemistry teams targeting *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH), this compound is an essential building block. A 2022 study by Vah et al. [5] provides direct evidence that the 3-hydroxy regioisomer scaffold (derived from this compound) shows superior in silico binding to the PfDHODH active site compared to the 5-hydroxy regioisomer. Starting with this specific isomer is critical for accessing the most promising chemical space for this validated antimalarial target.

Reliable Intermediate for Multi-Step Pharmaceutical Process Development

For process R&D teams tasked with scaling up the synthesis of complex pyrazole-containing pharmaceuticals, this compound is a proven and reliable intermediate. Its established role as a starting material in multiple patent-protected synthetic routes for diabetes drugs [5] demonstrates its robustness and industrial acceptance. The well-characterized, high-yielding synthesis ensures consistent supply and purity, which are non-negotiable for the development of reproducible and efficient manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.